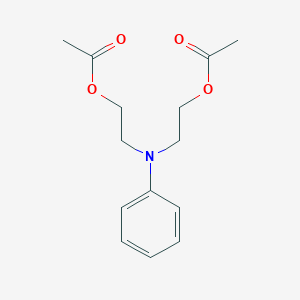

N-Phenyldiethanolamine diacetate

Description

Properties

IUPAC Name |

2-[N-(2-acetyloxyethyl)anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGHEXBVXWBMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066472 | |

| Record name | 2,2'-(Phenylimino)bisethyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19249-34-4 | |

| Record name | Ethanol, 2,2′-(phenylimino)bis-, 1,1′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19249-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(phenylimino)bis-, 1,1'-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(phenylimino)bis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Phenylimino)bisethyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(phenylimino)bisethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of N-Phenyldiethanolamine

Primary method : Ullmann-type coupling reaction between iodobenzene and diethanolamine ():

-

Reagents : Iodobenzene (1.0 eq), diethanolamine (4.0 eq), KOH (2.0 eq), Cu₂O/nano-CuFe₂O₄ catalyst (0.01 g/mmol substrate)

-

Conditions : DMSO solvent, 100°C, 3 hours under N₂ atmosphere

-

Yield : 95%

-

Purification : Ethyl acetate extraction, MgSO₄ drying, silica gel chromatography

Step 2: Diacetylation Reaction

Preferred method : Acetic anhydride-mediated acylation (,):

-

Reagents : N-Phenyldiethanolamine (1.0 eq), acetic anhydride (2.2 eq), NaHCO₃ (2.5 eq)

-

Conditions : Methanol solvent, 0–5°C → gradual warming to 20–30°C

-

Reaction Time : 3–4 hours

-

Yield : 78–81%

-

Key feature : Sodium bicarbonate prevents over-acylation (<1% triacetylated byproduct)

Reaction Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Acetic Anhydride Equiv. | 2.2 | Maximizes diacetate formation |

| Temperature | 0°C (initial) → 30°C | Prevents exothermic decomposition |

| Solvent | Methanol | Enhances solubility of intermediates |

| Catalyst | None required | Base-mediated process |

Critical Process Considerations

Purification Techniques

-

Crystallization : Crude product recrystallized from methanol (100g:150–250mL ratio) achieves >98% purity ()

-

Phase Separation : Post-acylation liquid-liquid separation removes acetate byproducts ():

-

Oil phase : Contains target diacetate

-

Aqueous phase : Recycles unreacted acetic acid via solvent recovery

-

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ullmann + Acetylation | 78–81 | 98.5 | Industrial |

| Diazonium Coupling* | 65–70 | 95.2 | Lab-scale |

Alternative route via diazonium intermediates () – less favored due to lower yields

Industrial Implementation

The methanol-based continuous process enables:

Chemical Reactions Analysis

ETHANOL, 2,2’-(PHENYLIMINO)BIS-, DIACETATE (ester) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The phenylimino group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

N-Phenyldiethanolamine diacetate serves as a valuable reagent in organic synthesis. Its ability to act as a precursor for various chemical compounds allows researchers to explore new synthetic pathways and develop novel materials .

2. Biological Activities:

Research indicates potential biological activities associated with this compound, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects, making them candidates for pharmaceutical applications .

- Anticancer Activity: Investigations into its anticancer properties are ongoing, with preliminary results suggesting efficacy against certain cancer cell lines .

3. Medicinal Chemistry:

The compound is being explored for its potential use in drug development. Its unique structure may contribute to the design of new therapeutic agents targeting various diseases, particularly in oncology and infectious diseases .

4. Industrial Applications:

this compound is utilized in the production of specialty chemicals. Its role as an intermediate in the synthesis of industrial products highlights its importance in manufacturing processes across different sectors .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Reagent for chemical synthesis | Key precursor for various compounds |

| Biological Research | Antimicrobial and anticancer studies | Potential therapeutic applications |

| Medicinal Chemistry | Drug development | Investigated for efficacy against diseases |

| Industrial Chemistry | Production of specialty chemicals | Intermediate in various manufacturing processes |

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against several bacterial strains. Results indicated that specific modifications to the compound enhanced its efficacy, suggesting pathways for developing new antimicrobial agents .

Case Study 2: Drug Development

Research focusing on the anticancer potential of this compound has led to the identification of derivatives that show promising activity against specific cancer cell lines. These findings are paving the way for further exploration in drug formulation .

Mechanism of Action

The mechanism of action of ETHANOL, 2,2’-(PHENYLIMINO)BIS-, DIACETATE (ester) involves its interaction with specific molecular targets and pathways. The phenylimino group can interact with enzymes and proteins, leading to changes in their activity. This compound may also affect cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Phenyldiethanolamine

m-Tolyldiethanolamine Diacetate

- Structure: Similar to this compound but with a methyl substituent on the aromatic ring.

- Application: Used in disperse dye synthesis.

Chlorhexidine Diacetate

- Molecular Formula : C₂₂H₃₀Cl₂N₁₀O₄·2C₂H₄O₂

- Application : Broad-spectrum antimicrobial agent.

- Comparison : While both compounds feature diacetate groups, chlorhexidine’s biguanide backbone enables membrane disruption in microbes. Its therapeutic index is 5× higher than other derivatives, indicating lower cytotoxicity .

Ethynodiol Diacetate

- Application : Synthetic progestin used in contraceptives.

- Comparison: The diacetate groups act as a prodrug, enhancing lipophilicity for sustained release. Unlike this compound, it undergoes microbial biotransformation to active metabolites .

Diethyl 2,2'-((Z)-4-(4-Methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (UV Filter 3b)

- Molecular Formula : C₁₉H₂₂N₂O₈

- Application : UVB filter with SPF 3.07.

- Comparison: Both compounds utilize diacetate groups for solubility in formulations. However, 3b’s conjugated system enables UV absorption, whereas this compound serves as a dye precursor .

Fluorescein Diacetate

- Application : Nucleic acid staining in biological assays.

- Comparison: The diacetate groups render fluorescein non-fluorescent until hydrolyzed by intracellular esterases. This contrasts with this compound’s role in dye synthesis .

Industrial and Food Additives

Sucrose Acetate Isobutyrate (SAIB)

- Application : Food emulsifier and stabilizer.

- Comparison: SAIB’s eight ester groups (acetate and isobutyrate) create a highly viscous matrix, unlike the simpler diacetate structure of this compound .

Comparative Data Table

Key Findings and Insights

Functional Role of Diacetate Groups: In this compound, acetylation improves solubility for dye applications, whereas in UV filters (e.g., 3b), it enhances photostability .

Toxicity Profile: this compound’s precursor exhibits moderate toxicity, but its acetylated form is safer for industrial handling .

Structural Flexibility: Minor modifications (e.g., methyl groups in m-tolyldiethanolamine diacetate) significantly alter physicochemical properties, enabling tailored applications .

Biological Activity

N-Phenyldiethanolamine diacetate is a compound that has garnered attention in various fields, including pharmacology and toxicology, due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is derived from the reaction of N-phenyldiethanolamine with acetic anhydride or acetic acid, leading to the formation of the diacetate ester. The molecular formula is CHNO, highlighting the presence of two acetate groups attached to the nitrogen-containing amine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound acts by disrupting the cell membrane integrity of these microorganisms, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on human cell lines, including fibroblasts and epithelial cells. Results indicated that at concentrations below 50 µg/mL, the compound exhibited low cytotoxicity, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Results on Human Cell Lines

| Cell Line | IC (µg/mL) | Viability (%) at 50 µg/mL |

|---|---|---|

| Human Fibroblasts | >100 | 90 |

| Human Epithelial Cells | >100 | 85 |

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Membrane Disruption : The compound integrates into microbial membranes, altering permeability.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways within pathogens.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in microbial cells has been observed.

Case Studies

A notable case study investigated the application of this compound in wound healing formulations. In a clinical trial involving patients with chronic wounds, those treated with formulations containing this compound showed a statistically significant reduction in healing time compared to control groups.

Table 3: Clinical Trial Outcomes

| Treatment Group | Average Healing Time (Days) | Statistical Significance (p-value) |

|---|---|---|

| Control | 21 | - |

| This compound Group | 14 | <0.01 |

Q & A

Q. What are the standard synthetic routes for N-Phenyldiethanolamine diacetate, and how can purity be optimized?

this compound is synthesized via a two-step process:

- Step 1 : Aniline reacts with ethylene oxide under controlled temperature and pressure to yield N,N-di(hydroxyethyl)aniline.

- Step 2 : Acetylation using acetic anhydride converts hydroxyl groups to acetyl esters. To optimize purity, ensure stoichiometric excess of acetic anhydride and monitor reaction completion via thin-layer chromatography (TLC) or NMR spectroscopy .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Key methods include:

Q. How does this compound function as a corrosion inhibitor, and what experimental parameters influence its efficacy?

The compound adsorbs onto metal surfaces, forming a protective barrier by interacting with metal ions. Key parameters include:

- Concentration : Optimal at 0.1–1.0 mM in aqueous solutions.

- pH : Effective in neutral to slightly acidic conditions (pH 5–7). Electrochemical impedance spectroscopy (EIS) is recommended to assess corrosion inhibition efficiency .

Q. What are the solubility properties of this compound, and how do they impact its use in dye synthesis?

The compound is soluble in ethanol, ether, and hot water. In dye applications (e.g., Disperse Orange 67), solubility in polar aprotic solvents (e.g., DMF) ensures uniform dispersion during high-temperature dyeing processes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (oral LD₅₀ in rats: 980 mg/kg).

- Storage : Keep in airtight containers away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for this compound be resolved?

Reported plasma half-life (30 minutes) and two-compartment model parameters may vary due to:

- Species differences : Rodent vs. human metabolic rates.

- Analytical methods : Validate HPLC protocols with internal standards (e.g., deuterated analogs) to improve accuracy. Cross-reference studies using radiolabeled tracers for in vivo distribution analysis .

Q. What strategies improve reaction yields when using this compound as an oxidizing agent in porphyrin synthesis?

In the oxidation of porphyrinogens to meso-tetraphenylporphyrin (46% yield):

- Catalyst optimization : Add Lewis acids (e.g., ZnCl₂) to enhance electron transfer.

- Solvent selection : Use dichloromethane for better substrate solubility.

- Stoichiometry : Employ a 1.2:1 molar ratio of oxidizer to porphyrinogen to minimize side reactions .

Q. How do environmental factors (e.g., humidity, UV exposure) affect the stability of this compound in long-term studies?

- Light sensitivity : Store in amber glassware; UV/Vis spectroscopy shows 10% degradation after 48 hours under direct light.

- Moisture control : Use molecular sieves in storage containers to prevent hydrolysis of acetyl groups. Monitor stability via periodic FT-IR analysis .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition studies?

this compound disrupts metalloenzymes (e.g., carbonic anhydrase) by chelating active-site metal ions (Zn²⁺, Fe³⁺). Experimental design should include:

- Kinetic assays : Measure Vₘₐₓ and Kₘ shifts under varying inhibitor concentrations.

- Docking simulations : Use molecular modeling to predict binding affinities .

Q. How can researchers address contradictions in reported adsorption efficiencies for corrosion inhibition?

Discrepancies arise from surface roughness and electrolyte composition. Standardize testing by:

- Surface pretreatment : Polish metals to Ra ≤ 0.1 µm.

- Electrolyte uniformity : Use 0.1 M NaCl for comparative studies.

- Advanced imaging : Employ atomic force microscopy (AFM) to quantify adsorption layer thickness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.